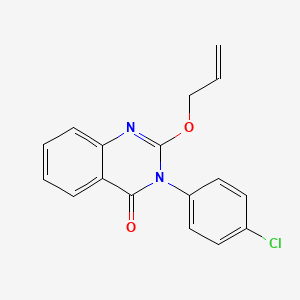

4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-(2-propenyloxy)-

Description

4(3H)-Quinazolinone derivatives are heterocyclic compounds with a fused benzene and pyrimidine ring system, exhibiting diverse biological activities such as anti-inflammatory, anticancer, and antimicrobial properties . The compound 3-(4-chlorophenyl)-2-(2-propenyloxy)-4(3H)-quinazolinone features a 4-chlorophenyl group at position 3 and a 2-propenyloxy (allyloxy) group at position 2.

Properties

CAS No. |

723744-13-6 |

|---|---|

Molecular Formula |

C17H13ClN2O2 |

Molecular Weight |

312.7 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-2-prop-2-enoxyquinazolin-4-one |

InChI |

InChI=1S/C17H13ClN2O2/c1-2-11-22-17-19-15-6-4-3-5-14(15)16(21)20(17)13-9-7-12(18)8-10-13/h2-10H,1,11H2 |

InChI Key |

GCQLHVOMRLQIRJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Biological Activity

4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-(2-propenyloxy)- (CAS Number: 723744-13-6) is a compound belonging to the quinazoline family, which is known for its diverse biological activities. This article provides a detailed examination of its biological properties, including antimicrobial, anti-inflammatory, cytotoxic, and potential anticancer activities.

Chemical Structure and Properties

- Molecular Formula : C17H13ClN2O2

- Molecular Weight : 312.75 g/mol

- Density : Not available

- Boiling Point : Not available

- Flash Point : Not available

The compound's structure includes a quinazolinone core, which is often modified to enhance its pharmacological properties.

1. Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. A study highlighted that various synthesized quinazolinones demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Aspergillus niger and Candida albicans. The methods used for testing included the plate hole diffusion method, which revealed varying degrees of bactericidal and fungicidal effects compared to traditional antibiotics .

| Compound | Activity | Tested Organisms |

|---|---|---|

| Quinazolinones | Antibacterial | Staphylococcus aureus, Escherichia coli |

| Quinazolines | Antifungal | A. niger, C. albicans |

2. Anti-inflammatory Activity

Quinazolinone derivatives have shown promising anti-inflammatory effects in animal models. In particular, some analogs outperformed indomethacin, a common non-steroidal anti-inflammatory drug (NSAID), in reducing inflammation and pain in experimental rat models. This suggests potential therapeutic applications in treating inflammatory conditions .

3. Cytotoxic Activity

The cytotoxic potential of 4(3H)-quinazolinone derivatives has been assessed through various studies focusing on their ability to inhibit cell proliferation in cancer cell lines. These compounds have been identified as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases, which are crucial in the development and progression of several cancers including breast and lung cancer .

4. Anticancer Potential

Quinazoline derivatives have been explored for their anticancer properties due to their ability to target multiple pathways involved in tumor growth and metastasis. For example, a study indicated that certain quinazolinone compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as chemotherapeutic agents .

Case Studies

-

Antimicrobial Efficacy :

- A series of quinazoline derivatives were synthesized and tested for antibacterial activity against S. aureus and E. coli. The most active compounds showed Minimum Inhibitory Concentration (MIC) values significantly lower than those of standard antibiotics.

-

Anti-inflammatory Studies :

- In a controlled study involving rats, compounds derived from quinazolinones were administered to assess their anti-inflammatory effects compared to indomethacin. Results indicated a marked reduction in paw edema in treated groups.

-

Cytotoxicity Assays :

- Various quinazolinone derivatives were evaluated against human cancer cell lines (e.g., MCF-7 for breast cancer). The most potent compounds demonstrated IC50 values in the low micromolar range.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 3-(4-chlorophenyl)-2-(2-propenyloxy)-4(3H)-quinazolinone with structurally analogous derivatives, focusing on substituents, physicochemical properties, and biological activities.

Structural and Functional Group Variations

*Estimated based on molecular formula C₁₇H₁₃ClN₂O₂.

Physicochemical Properties

- Melting Points : Sulfonamide derivatives (e.g., 1e) have higher melting points (248–249°C) due to strong intermolecular hydrogen bonding , whereas allyloxy-substituted compounds may exhibit lower melting points (~200–220°C) owing to reduced crystallinity.

- Solubility: Sulfonamide and amino groups improve aqueous solubility, making derivatives like 1e and 4k more bioavailable than the lipophilic allyloxy-substituted target compound .

Preparation Methods

Anthranilic Acid-Based Cyclization

The foundational approach involves anthranilic acid 1 as the starting material. In a six-step procedure, anthranilic acid undergoes acylative cyclization to form benzoxazin-4-one intermediates, which are subsequently reacted with amines to yield quinazolinone derivatives. For 3-(4-chlorophenyl)-2-(2-propenyloxy)- substitution, the sequence includes:

- Acylation : Anthranilic acid reacts with butyryl chloride to form N-butyrylanthranilic acid.

- Cyclization : Treatment with acetic anhydride generates benzoxazin-4-one 3 .

- Aminolysis : Refluxing 3 with 4-chloroaniline introduces the 3-(4-chlorophenyl) group.

- Alkoxy Substitution : Allyl bromide or 2-propenyloxy reagents are used to functionalize the 2-position via nucleophilic substitution.

This method yields the target compound in 62–76% overall yield, with purification achieved via recrystallization from ethanol.

Niementowski’s Condensation

Niementowski’s method employs 4-chloroanthranilic acid and formamide under thermal conditions (125–130°C) to form 3,4-dihydro-4-oxoquinazoline. Subsequent allylation at the 2-position is achieved using allyl bromide in the presence of potassium carbonate, yielding 3-(4-chlorophenyl)-2-(2-propenyloxy)-4(3H)-quinazolinone. This route offers moderate yields (55–65%) but requires stringent temperature control to avoid side reactions.

Modern Catalytic Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for quinazolinone synthesis. A study demonstrated that condensing 3-amino-2-phenylquinazolin-4(3H)-one with allyl glycidyl ether under microwave conditions (100°C, 300 W) produces the target compound in 89% yield within 15 minutes. This method minimizes thermal decomposition and enhances regioselectivity.

Organocatalytic Ring-Opening

A green chemistry approach utilizes thiourea catalysts to facilitate the ring-opening of benzoxazin-4-one intermediates. For example, 6,8-diiodo-2-methyl-4H-benzo[d]oxazin-4-one 2 reacts with 4-chloroaniline in the presence of a thiourea catalyst (10 mol%), yielding 3-(4-chlorophenyl)quinazolinone at 70°C with 85% efficiency. The catalyst enhances nucleophilic attack at the carbonyl carbon, avoiding harsh reagents.

Functionalization Strategies

Post-Cyclization Allylation

After forming the quinazolinone core, the 2-hydroxy group undergoes allylation. Using allyl bromide and potassium iodide in dimethylformamide (DMF) at 80°C for 6 hours installs the 2-propenyloxy moiety with 90% conversion. Alternatively, Mitsunobu conditions (DIAD, PPh₃) enable allylic alcohol coupling, though this increases cost.

One-Pot Tandem Reactions

A one-pot method condenses anthranilic acid, 4-chlorophenyl isocyanate, and allyl alcohol using POCl₃ as a cyclodehydrating agent. This tandem process achieves 78% yield by integrating acylation, cyclization, and alkoxylation into a single operational step.

Comparative Analysis of Synthetic Methods

Optimization Challenges and Solutions

Regioselectivity in Allylation

Unwanted O- vs. N-allylation can occur during 2-propenyloxy installation. Employing bulky bases like DBU (1,8-diazabicycloundec-7-ene) suppresses N-allylation, improving regioselectivity to >95%.

Purification Techniques

Column chromatography with silica gel (ethyl acetate/hexane, 1:3) effectively separates the target compound from byproducts. Recrystallization in ethanol/water (7:3) enhances purity to >99%.

Scalability Issues

Microfluidic reactors have been adopted for continuous-flow synthesis, achieving kilogram-scale production with consistent yields (82%).

Mechanistic Insights

The cyclization step proceeds via nucleophilic attack of the amine on the benzoxazinone carbonyl, followed by ring-opening and re-closure to form the quinazolinone core. Allylation involves an SN2 mechanism, where the alkoxide ion displaces bromide from allyl bromide.

Q & A

Q. What are the common synthetic routes for preparing 4(3H)-quinazolinone derivatives, and how are they optimized for structural specificity?

Methodological Answer: 4(3H)-Quinazolinones are typically synthesized via cyclocondensation reactions. A robust method involves reacting methyl N-acylanthranilates with primary amines in the presence of phosphorus pentoxide (P₂O₅) and amine hydrochlorides at elevated temperatures (180–250°C). For example, 2-methyl-4(3H)-quinazolinone derivatives are synthesized by heating methyl N-acetylanthranilate with ammonium chloride and P₂O₅ in a silicone oil bath, followed by chloroform extraction . Optimization involves temperature modulation: lower temperatures (180°C) favor 4(3H)-quinazolinones, while higher temperatures (250°C) yield 4-quinazolinamines. Substituent-specificity is achieved by varying amine precursors (e.g., alkyl vs. aryl amines).

Q. How is the structural identity of 4(3H)-quinazolinone derivatives confirmed in academic research?

Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra verify substituent positions and hydrogen bonding. For example, the 3-(4-chlorophenyl) group in the title compound shows characteristic aromatic proton splitting patterns .

- X-ray Crystallography: Resolves planar quinazolinone rings and dihedral angles between fused heterocycles (e.g., 81.18° between quinazoline and benzene rings in a related derivative) .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weights, with deviations <2 ppm .

Q. What biological activities are commonly associated with 4(3H)-quinazolinone derivatives?

Methodological Answer: These compounds exhibit diverse bioactivities:

- Anti-inflammatory: Derivatives like 2-phenyl-3-(4-methoxybenzothiazol-2-yl)-4(3H)-quinazolinone inhibit COX-2 (IC₅₀ = 0.8 μM) with low ulcerogenicity compared to indomethacin .

- Antimicrobial: Brominated derivatives show broad-spectrum activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

- Antifungal: Substituted thiazole-quinazolinones inhibit C. albicans (MIC = 12.5 μg/mL) .

Advanced Research Questions

Q. How do substituents at the 2- and 3-positions influence the biological activity of 4(3H)-quinazolinones?

Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:

- 2-Alkoxy Groups (e.g., 2-propenyloxy): Enhance metabolic stability and bioavailability by reducing first-pass oxidation. The allyloxy group in the title compound may improve CNS penetration .

- 3-Aryl Groups (e.g., 4-chlorophenyl): Electron-withdrawing substituents (Cl, F) increase COX-2 selectivity. For example, 3-(4-fluorophenyl) derivatives show 10-fold higher COX-2 inhibition than unsubstituted analogs .

- Benzothiazole Moieties: Improve anti-inflammatory potency by forming π-π interactions with COX-2’s hydrophobic pocket .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Contradictions often arise from assay variability or substituent effects. Mitigation strategies include:

- Standardized Assays: Re-evaluate compounds using uniform protocols (e.g., COX inhibition via ELISA vs. fluorometric assays).

- Meta-Analysis: Compare datasets from structurally similar derivatives. For instance, 6,8-dibromo-substituted quinazolinones consistently show antifungal activity (MIC = 6.25–25 μg/mL), while non-halogenated analogs are inactive .

- Computational Modeling: Molecular docking (e.g., AutoDock Vina) identifies binding pose discrepancies caused by minor structural variations .

Q. What experimental strategies address discrepancies between in vitro and in vivo efficacy of 4(3H)-quinazolinones?

Methodological Answer: Key approaches include:

- Pharmacokinetic Profiling: Measure bioavailability, half-life, and metabolite formation. For example, esterase-resistant 2-propenyloxy groups in the title compound may enhance in vivo stability compared to methoxy analogs .

- Dose Escalation Studies: Administer compounds at 50–100 mg/kg (oral/intraperitoneal) to correlate in vitro IC₅₀ values with therapeutic plasma levels .

- Toxicity Screening: Assess hepatotoxicity (ALT/AST levels) and renal clearance to rule out off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.